

# SLU-10482: A Potent Triazolopyridazine Derivative for the Treatment of Cryptosporidiosis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SLU-10482 |           |
| Cat. No.:            | B14083517 | Get Quote |

A Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

**SLU-10482** is a novel aryl acetamide triazolopyridazine derivative identified as a highly potent inhibitor of Cryptosporidium parvum, the primary causative agent of the diarrheal disease cryptosporidiosis. Originating from a research program at Saint Louis University, this compound has demonstrated significant in vitro activity against the parasite and promising in vivo efficacy in a murine model of infection. This technical guide provides a comprehensive overview of the discovery, biological activity, and experimental methodologies associated with **SLU-10482**, intended for researchers, scientists, and professionals in the field of drug development.

# **Discovery and Origin**

**SLU-10482** was discovered through a structure-activity relationship (SAR) study focused on aryl acetamide triazolopyridazines aimed at identifying novel treatments for cryptosporidiosis.[1] The research was conducted by a team of scientists at Saint Louis University in collaboration with the University of Vermont Larner College of Medicine. The compound, also referred to as compound 52 in the primary literature, emerged as the most potent analog from a series of 70 synthesized compounds, building upon a previous lead compound, SLU-2633.[1] The nomenclature "SLU" strongly indicates its origin at Saint Louis University, a hub for medicinal chemistry and infectious disease research.



# **Biological Activity**

**SLU-10482** is characterized as a potent anti-parasitic agent specifically targeting Cryptosporidium parvum. Its primary biological effect is the inhibition of parasitic growth within host cells.

# **In Vitro Potency**

The compound has demonstrated remarkable potency in in vitro assays using human ileocecal adenocarcinoma (HCT-8) cells infected with Cryptosporidium parvum.

# In Vivo Efficacy

In a significant advancement from its predecessors, **SLU-10482** has shown superior oral efficacy in an immunocompromised mouse model of Cryptosporidium infection.[1][2]

# **Quantitative Data**

The following table summarizes the key quantitative data for **SLU-10482** and its parent compound, SLU-2633.

| Compound       | Chemical<br>Structure                                                                                                                | EC50 (µM) vs.<br>C. parvum | ED90 (mg/kg<br>BID) in mouse<br>model | hERG<br>Inhibition (%)<br>at 30 μM<br>(Binding<br>Assay) |
|----------------|--------------------------------------------------------------------------------------------------------------------------------------|----------------------------|---------------------------------------|----------------------------------------------------------|
| SLU-10482 (52) | 2-(4-(4-fluoro-3-<br>(trifluoromethyl)p<br>henyl)piperazin-<br>1-yl)-N-([1][3]<br>[4]triazolo[4,3-<br>b]pyridazin-6-<br>yl)acetamide | 0.07                       | < 5                                   | 43                                                       |
| SLU-2633 (1)   | N/A                                                                                                                                  | 0.17                       | N/A                                   | 46                                                       |



Data extracted from "Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine".[1]

# **Experimental Protocols Synthesis of SLU-10482**

A general synthetic scheme for **SLU-10482** is provided in the primary literature.[1] While a detailed, step-by-step protocol is not explicitly published, the synthesis can be achieved through standard organic chemistry techniques. The synthesis involves the coupling of an aryl alkynyl acetic acid intermediate with a piperazine intermediate, followed by a nucleophilic aromatic substitution.[1]

#### General Procedure:

- Amide Coupling: The synthesis begins with an amide coupling reaction between an appropriately substituted aryl alkynyl acetic acid and a piperazine intermediate. The reaction is typically carried out using standard coupling reagents.
- Deprotection: The resulting intermediate is then deprotected, often using an acid such as trifluoroacetic acid (TFA), to yield the piperazine intermediate.
- Nucleophilic Aromatic Substitution: The final step involves a nucleophilic aromatic substitution reaction between the deprotected piperazine intermediate and a suitable triazolopyridazine derivative. This reaction is often facilitated by microwave irradiation to drive the reaction to completion.[1]
- Purification: The final product, SLU-10482, is purified using techniques such as normal phase flash chromatography.[1] The structure and purity are confirmed by 1H, 13C, and 19F NMR spectroscopy and HPLC analysis.[1]

# In Vitro Anti-Cryptosporidial Assay

The in vitro potency of **SLU-10482** was determined using a Cryptosporidium parvum-infected HCT-8 cell-based assay.[1]

#### Methodology:



- Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are maintained in appropriate cell culture media (e.g., RPMI 1640 supplemented with fetal bovine serum and antibiotics) in a controlled environment (37°C, 5% CO2).
- Parasite Infection: Subconfluent HCT-8 cell monolayers are infected with C. parvum oocysts.
- Compound Treatment: The infected cells are treated with a serial dilution of the test compounds, including **SLU-10482**, for a specified period (e.g., 48 hours).
- Assessment of Parasite Growth: The extent of parasite inhibition is quantified. This can be
  achieved through various methods, such as immunofluorescence microscopy to visualize
  and count parasitic foci or by using quantitative PCR (qPCR) to measure parasite DNA.
- Data Analysis: The half-maximal effective concentration (EC50) is calculated from the doseresponse curves.

# In Vivo Efficacy Study

The in vivo efficacy of **SLU-10482** was evaluated in an immunocompromised mouse model of cryptosporidiosis.[1]

#### Methodology:

- Animal Model: Immunocompromised mice (e.g., NOD SCID gamma (NSG) mice) are used for the study.
- Infection: Mice are infected with C. parvum oocysts.
- Treatment: Following the establishment of infection, the mice are orally administered with **SLU-10482** twice daily for a defined period (e.g., four days).
- Monitoring: The parasitic load in the feces is monitored using qPCR at different time points during and after treatment to assess the efficacy of the compound.[1]

# **Signaling Pathways and Experimental Workflows**

While the precise molecular target of **SLU-10482** is currently unknown, its activity is directed against the Cryptosporidium parvum parasite.[1] The infection of host intestinal epithelial cells



by C. parvum is known to modulate several host cell signaling pathways. By inhibiting the parasite, **SLU-10482** indirectly affects these pathways.



#### Click to download full resolution via product page

Caption: Modulation of host cell signaling by C. parvum and inhibition by SLU-10482.





Click to download full resolution via product page

Caption: Workflow for the in vitro evaluation of **SLU-10482**.





Click to download full resolution via product page

Caption: Workflow for the in vivo evaluation of SLU-10482.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SLU-10482: A Potent Triazolopyridazine Derivative for the Treatment of Cryptosporidiosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14083517#slu-10482-discovery-and-origin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com